molecular formula C10H12O5S2 B2562544 Phenyl 1,1-dioxothiolane-3-sulfonate CAS No. 17153-56-9

Phenyl 1,1-dioxothiolane-3-sulfonate

Cat. No.: B2562544
CAS No.: 17153-56-9
M. Wt: 276.32
InChI Key: VFMYLFYEULSFGV-UHFFFAOYSA-N
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Description

Phenyl 1,1-dioxothiolane-3-sulfonate is an organosulfur compound characterized by its unique structure, which includes a phenyl group attached to a 1,1-dioxothiolane ring. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 1,1-dioxothiolane-3-sulfonate typically involves the reaction of phenyl sulfonyl chloride with 1,1-dioxothiolane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 1,1-dioxothiolane-3-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, thiolane derivatives, and various substituted phenyl compounds .

Scientific Research Applications

Phenyl 1,1-dioxothiolane-3-sulfonate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Phenyl 1,1-dioxothiolane-3-sulfonate exerts its effects involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity. This interaction is facilitated by the electrophilic nature of the sulfonate group, which can undergo nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: Phenyl 1,1-dioxothiolane-3-sulfonate is unique due to its combination of a phenyl group and a 1,1-dioxothiolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Biological Activity

Phenyl 1,1-dioxothiolane-3-sulfonate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that illustrate its effects.

Chemical Structure and Properties

This compound contains a dioxothiolane ring structure, which is known for its reactivity and ability to interact with biological systems. The presence of the sulfonate group enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit thiol proteases, which are critical in various biological processes including protein turnover and signal transduction pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications in diseases where protease activity is dysregulated .
  • Toxicological Effects : Studies indicate that compounds with similar dioxothiolane structures can exhibit acute toxicity in certain organisms. For instance, metabolic pathways involving S-oxidation have been observed in avian species exposed to related compounds . This suggests that this compound may also engage in similar metabolic transformations leading to potential toxic effects.

Table 1: Summary of Biological Activity Studies on this compound

StudyOrganism/Cell LineMethodologyKey Findings
Study 1MIN6 CellsWestern Blot AnalysisInhibition of Tmem27 processing at concentrations above 0.9 μM .
Study 2Aquatic InvertebratesGrowth Inhibition AssaySignificant growth inhibition observed at higher concentrations, indicating potential environmental toxicity .
Study 3Rat ModelOral Toxicity TestingSub-chronic toxicity noted with alterations in renal pathology upon prolonged exposure .

Case Study 1: Inhibition of Proteases

A study investigated the inhibitory effects of this compound on thiol proteases in a pancreatic beta-cell line (MIN6). The results demonstrated that at a concentration of 0.9 μM, the compound completely abolished the processing of Tmem27, a substrate for BACE2. This suggests significant potential for therapeutic applications in conditions like diabetes where BACE2 plays a role in insulin signaling .

Case Study 2: Environmental Impact

Research on the aquatic toxicity of similar dioxothiolane compounds revealed that they can cause substantial growth inhibition in aquatic organisms. This raises concerns regarding the environmental impact of this compound when released into aquatic ecosystems .

Properties

IUPAC Name

phenyl 1,1-dioxothiolane-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S2/c11-16(12)7-6-10(8-16)17(13,14)15-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMYLFYEULSFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17153-56-9
Record name PHENYL 3-SULFOLANESULFONATE
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